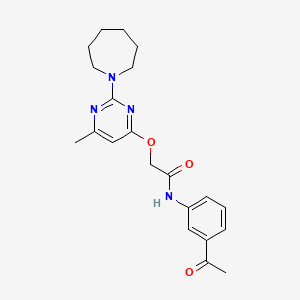

N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a synthetic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved a one-pot procedure of reduction and acetylation, followed by ethylation using potassium hydroxide and bromoethane, resulting in a high yield and purity . This suggests that a similar approach could be applied to synthesize the compound of interest, with modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was characterized and its crystal structure was determined, revealing intermolecular hydrogen bonds and intramolecular interactions that contribute to its stability . These techniques could similarly be used to analyze the molecular structure of N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, providing insights into its conformation and potential binding interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring and the amide nitrogen. The study of kappa-opioid agonists showed that variations in N-acyl, N-alkyl, and amino functions significantly affect the biological activity of these compounds . Therefore, the specific substituents in N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, such as the azepan-1-yl and methylpyrimidinyl groups, would likely influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as seen in the crystal structure of related compounds, can affect these properties . Analyzing the specific functional groups and intermolecular interactions in N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide would provide valuable information about its physical and chemical behavior.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Analysis

Research on compounds with similar structures, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, demonstrates the use of vibrational spectroscopy to characterize antiviral molecules. The study highlights how Raman and Fourier transform infrared spectroscopy, combined with ab initio calculations, can elucidate the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. This approach provides a deep understanding of the stereo-electronic interactions contributing to molecular stability, which is crucial for developing effective antiviral agents (Mary et al., 2022).

Synthesis and Evaluation of Corrosion Inhibitors

Another application involves the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. Such compounds are synthesized through amidation reactions and characterized using spectroscopic methods before testing their efficiency in protecting steel against corrosion in acidic and mineral oil mediums. This research illustrates the potential of acetamide derivatives in industrial applications, particularly in materials science for corrosion protection (Yıldırım & Cetin, 2008).

Photoinitiators for Polymer Networks

The development of photoinitiators for polymer networks is another intriguing application. A study on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide showcases its use in creating poly(methyl methacrylate) hybrid networks with improved thermal stability and robustness. This research underscores the utility of acetamide derivatives in polymer chemistry, particularly for applications requiring materials with specific mechanical and thermal properties (Batibay et al., 2020).

Antimicrobial and Anticancer Studies

Compounds like N-((Diphenylamino)methyl)acetamide and its metal chelates have been synthesized and characterized, showing significant antibacterial, antifungal, and anticancer activities. Such studies highlight the potential of acetamide derivatives in pharmaceutical research, especially in developing new therapeutic agents (Muruganandam et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-15-12-20(24-21(22-15)25-10-5-3-4-6-11-25)28-14-19(27)23-18-9-7-8-17(13-18)16(2)26/h7-9,12-13H,3-6,10-11,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIVMEZNBCNCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)